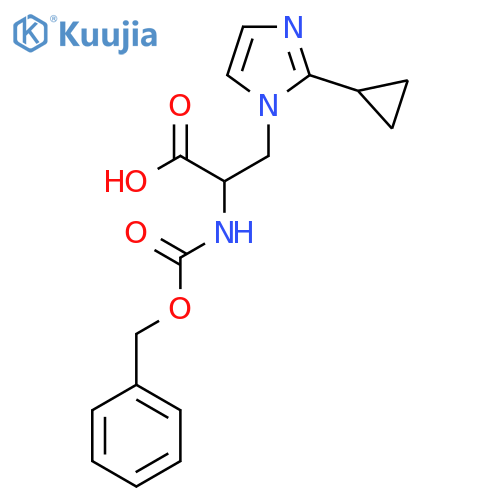

Cas no 2137482-00-7 (2-{(benzyloxy)carbonylamino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid)

2-{(benzyloxy)carbonylamino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(benzyloxy)carbonylamino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid

- EN300-1141217

- 2-{[(benzyloxy)carbonyl]amino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid

- 2137482-00-7

-

- インチ: 1S/C17H19N3O4/c21-16(22)14(10-20-9-8-18-15(20)13-6-7-13)19-17(23)24-11-12-4-2-1-3-5-12/h1-5,8-9,13-14H,6-7,10-11H2,(H,19,23)(H,21,22)

- InChIKey: HDZSDCKRVUIGTK-UHFFFAOYSA-N

- ほほえんだ: OC(C(CN1C=CN=C1C1CC1)NC(=O)OCC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 329.13755610g/mol

- どういたいしつりょう: 329.13755610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 8

- 複雑さ: 449

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 93.4Ų

2-{(benzyloxy)carbonylamino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1141217-0.1g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |

2137482-00-7 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1141217-2.5g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |

2137482-00-7 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1141217-5.0g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |

2137482-00-7 | 5g |

$2858.0 | 2023-06-09 | ||

| Enamine | EN300-1141217-1g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |

2137482-00-7 | 95% | 1g |

$986.0 | 2023-10-26 | |

| Enamine | EN300-1141217-10.0g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |

2137482-00-7 | 10g |

$4236.0 | 2023-06-09 | ||

| Enamine | EN300-1141217-0.25g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |

2137482-00-7 | 95% | 0.25g |

$906.0 | 2023-10-26 | |

| Enamine | EN300-1141217-0.05g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |

2137482-00-7 | 95% | 0.05g |

$827.0 | 2023-10-26 | |

| Enamine | EN300-1141217-10g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |

2137482-00-7 | 95% | 10g |

$4236.0 | 2023-10-26 | |

| Enamine | EN300-1141217-5g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |

2137482-00-7 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1141217-1.0g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |

2137482-00-7 | 1g |

$986.0 | 2023-06-09 |

2-{(benzyloxy)carbonylamino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid 関連文献

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

2-{(benzyloxy)carbonylamino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acidに関する追加情報

Introduction to 2-{(benzyloxy)carbonylamino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid (CAS No. 2137482-00-7) in Modern Chemical and Biomedical Research

The compound 2-{(benzyloxy)carbonylamino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid, identified by the CAS number 2137482-00-7, represents a significant advancement in the field of medicinal chemistry and pharmacology. This intricate molecular structure, featuring a combination of functional groups such as the benzyloxy carbonyl (Boc) moiety and a cyclopropyl-substituted imidazole ring, positions it as a versatile intermediate in the synthesis of bioactive molecules. The Boc group, in particular, is widely recognized for its role in protecting amino groups during peptide synthesis, while the cyclopropyl group introduces steric hindrance that can modulate binding interactions with biological targets.

Recent studies have highlighted the potential of this compound as a building block for drug discovery programs targeting neurological and inflammatory disorders. The cyclopropyl imidazole moiety has been shown to exhibit inhibitory activity against certain enzyme families, including proteases and kinases, which are implicated in pathophysiological processes such as neurodegeneration and chronic inflammation. For instance, modifications of this scaffold have been explored in the development of novel inhibitors of caspase enzymes, which play a critical role in apoptosis and cellular stress responses.

The benzyloxy carbonyl group not only provides stability during synthetic procedures but also serves as a handle for further derivatization, enabling the creation of libraries of analogs with tailored pharmacokinetic properties. This flexibility has been leveraged in high-throughput screening campaigns to identify lead compounds with improved solubility and metabolic stability. Moreover, computational modeling studies have suggested that the spatial arrangement of atoms within this molecule may facilitate favorable interactions with protein binding pockets, enhancing its affinity for therapeutic targets.

In the realm of medicinal chemistry, the integration of heterocyclic structures like imidazole into drug candidates has yielded promising results due to their ability to engage with biological systems through multiple hydrogen bonding interactions. The cyclopropyl group further enhances this capability by introducing rigidity and directional constraints, which can improve binding specificity. Such features are particularly valuable when designing molecules intended for precise modulation of signaling pathways involved in diseases such as cancer and autoimmune disorders.

Emerging research also points to the compound's potential utility in peptidomimetic chemistry, where it can serve as a precursor for generating constrained peptides that mimic natural bioactive sequences but exhibit enhanced pharmacological properties. The Boc-protected amino group allows for controlled deprotection under mild acidic conditions, facilitating sequential synthesis steps without unwanted side reactions. This makes it an attractive choice for synthetic chemists working on complex molecular architectures.

From a biophysical perspective, the presence of both polar and non-polar regions within 2-{(benzyloxy)carbonylamino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid contributes to its amphiphilic nature, which is often desirable for oral bioavailability and membrane permeability. Such characteristics have been observed in other successful drug candidates that bridge polar functional groups with lipophilic substituents. Additionally, the cyclopropyl ring's electronic properties may influence redox-sensitive interactions with biological targets, offering another layer of tunability for drug design.

The compound's synthesis involves multi-step organic transformations that showcase modern methodologies in medicinal chemistry. Key steps include nucleophilic substitution reactions to introduce the cyclopropyl imidazole moiety followed by Boc protection of the amino function. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds efficiently. These synthetic strategies not only highlight the compound's accessibility but also demonstrate how contemporary chemical tools can streamline complex molecule construction.

Ongoing investigations are expanding upon its initial applications by exploring novel derivatives with enhanced binding affinities or altered selectivity profiles. For example, structural modifications aimed at improving solubility while maintaining potency have been prioritized for oral formulations. Furthermore, interdisciplinary approaches combining experimental synthesis with computational modeling are being utilized to accelerate the discovery process by predicting optimal analogs before experimental validation.

The versatility of CAS No. 2137482-00-7 extends beyond its role as an intermediate; it also serves as a platform for studying structure-activity relationships (SAR) across multiple therapeutic areas. Researchers are particularly interested in how subtle changes within its core scaffold influence biological activity across different target classes. This systematic exploration not only advances our understanding of molecular recognition but also provides valuable insights into designing next-generation therapeutics with improved efficacy and reduced side effects.

In conclusion,2-{(benzyloxy)carbonylamino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid exemplifies how strategic molecular design can yield compounds with significant therapeutic potential. Its unique combination of functional groups makes it an invaluable asset in drug discovery efforts aimed at addressing complex diseases through innovative chemical biology approaches. As research continues to uncover new applications for this compound and its derivatives,CAS No 2137482-00-7 will undoubtedly remain at forefronts of biomedical innovation.

2137482-00-7 (2-{(benzyloxy)carbonylamino}-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid) 関連製品

- 1394718-44-5(6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride)

- 2253632-47-0(2-(2-Bromoethyl)-3-methyloxolane)

- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)

- 2172508-01-7(7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid)

- 2228834-90-8(2-azido-3-phenylbutan-1-ol)

- 2229276-88-2(4-fluoro-1-methyl-2-(2-nitroethyl)benzene)

- 5507-44-8(Diethoxymethylvinylsilane)

- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)

- 161513-47-9((S)-N-Boc-2,3-epoxypropylamine)

- 776-33-0(1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene)